molecular formula C4HCl3N2 B1215204 3,4,6-Trichloropyridazine CAS No. 6082-66-2

3,4,6-Trichloropyridazine

Cat. No.: B1215204
CAS No.: 6082-66-2
M. Wt: 183.42 g/mol
InChI Key: LJDQXQOPXOLCHL-UHFFFAOYSA-N
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Description

3,4,6-Trichloropyridazine (CAS: 6082-66-2, molecular formula: C₄HCl₃N₂) is a chlorinated pyridazine derivative widely used as a synthetic intermediate in pharmaceutical and agrochemical research. Its structure features three chlorine substituents at the 3-, 4-, and 6-positions of the pyridazine ring, conferring unique electronic and steric properties. Key applications include its role in synthesizing antiviral agents (e.g., human rhinovirus capsid-binding inhibitors) and as a precursor for radiolabeled compounds in positron emission tomography (PET) imaging . Its reactivity is heavily influenced by the electron-withdrawing effects of chlorine atoms, making it versatile in nucleophilic substitution and cyclization reactions .

Preparation Methods

Historical Context and Industrial Significance

3,4,6-Trichloropyridazine was first synthesized in 1968 via direct chlorination of 3,6-dichloropyridazine using liquid chlorine . However, this method posed severe safety risks due to the release of corrosive chloride gases, which caused operator injuries and limited industrial adoption . The compound’s utility in liquid crystal displays and anticancer drug synthesis spurred demand for safer protocols. Contemporary methods, such as the maleic anhydride route patented in 2010, circumvent these issues by avoiding gaseous chlorine and achieving higher yields .

Maleic Anhydride-Based Synthesis

The maleic anhydride method, detailed in CN101817788A, involves five sequential steps with a total yield of 101.5% and final purity exceeding 99.3% .

Step 1: Synthesis of Chloro-Maleic Anhydride

Maleic anhydride is dissolved in water and reacted with liquid chlorine at 60–80°C. Cooling and crystallization yield chloro-maleic anhydride with an 80% efficiency . The reaction mechanism involves electrophilic addition, where chlorine atoms substitute hydrogen at the α-positions of the anhydride.

Step 2: Formation of 4-Chloro-Dihydroxy Pyridazine

Chloro-maleic anhydride reacts with hydrazine hydrate under acidic conditions (pH 6.5) at 95–100°C. This cyclization step produces 4-chloro-dihydroxy pyridazine in 94.75% yield . Precise pH control is critical to avoid over-acidification, which generates byproducts.

Step 3: Chlorination with Phosphorus Oxychloride

4-Chloro-dihydroxy pyridazine undergoes chlorination using phosphorus oxychloride (POCl₃) catalyzed by α-picoline. The catalyst enhances reaction kinetics by stabilizing intermediates, yielding a chlorinated oil . Excess POCl₃ is recovered and reused, minimizing waste.

Step 4: Crude Product Crystallization

The chlorinated oil is neutralized with ammonia (pH 7) and crystallized at 5–10°C. This step isolates the crude product as a black solid, which is filtered and washed to remove residual ammonia .

Step 5: Sublimation Purification

Sublimation under reduced pressure (50–60°C, 0.1 MPa) removes impurities, yielding 99.3% pure this compound . Alternative purification with trichloromethane achieves 99.9% purity but is discouraged due to solvent toxicity .

Table 1: Reaction Parameters and Yields in Maleic Anhydride Method

StepReagentsTemperature (°C)Yield (%)Purity (%)
1Maleic anhydride, Cl₂60–8080
2Hydrazine hydrate, HCl95–10094.75
3POCl₃, α-picoline80–100
5Sublimation50–60101.5*99.3

*Total yield relative to initial maleic anhydride.

Alternative Chlorination Strategies

Sulfuryl Chloride and Catalytic Systems

The use of sulfuryl chloride (SO₂Cl₂) with radical initiators (e.g., AIBN) has been explored for analogous pyridine chlorination . However, poor selectivity for the 4-position in pyridazines limits its utility.

Industrial-Scale Optimization

The maleic anhydride method’s scalability stems from:

  • Reagent Recovery : POCl₃ and unreacted ammonia are recycled, reducing raw material costs .

  • Waste Minimization : Aqueous waste streams are neutralized, avoiding halogenated byproducts .

  • Energy Efficiency : Sublimation at low temperatures (50–60°C) lowers energy consumption compared to distillation .

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthesis Routes

MethodYield (%)Purity (%)Safety RisksEnvironmental Impact
Maleic anhydride 101.599.3Low (no gaseous Cl₂)Low
Direct Cl₂ addition<5085–90High (skin corrosion)High
POCl₃ chlorination 8595Moderate (POCl₃ fumes)Moderate

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms in 3,4,6-trichloropyridazine exhibit distinct reactivity patterns, enabling selective substitution under controlled conditions.

Amine Substitution

Reaction with amines produces substituted pyridazine derivatives. For example:

  • Example : Treatment with 2-methyl-6-(methylsulfonyl)pyridin-3-amine in tetrahydrofuran (THF) using sodium hydride as a base yields 3,6-dichloro-N-(2-methyl-6-(methylsulfonyl)pyridin-3-yl)pyridazin-4-amine (84% yield) .

Reagents/ConditionsProductYieldSource
NaH, THF, room temperature3,6-dichloro-N-substituted pyridazinamine84%

Methoxylation

Methoxylation with sodium methoxide (NaOMe) shows regioselectivity:

  • 1 Equivalent NaOMe : Substitution occurs at position 4, forming 3,6-dichloro-4-methoxypyridazine .

  • 2 Equivalents NaOMe : Further substitution at position 3 generates 6-chloro-3,4-dimethoxypyridazine (40% yield) and 3-chloro-4,6-dimethoxypyridazine (52% yield) .

EquivalentsTemperatureProductsYieldSource
1 eq NaOMeRoom temp3,6-dichloro-4-methoxypyridazine70%
2 eq NaOMeReflux6-chloro-3,4-dimethoxypyridazine40%
3-chloro-4,6-dimethoxypyridazine52%

Hydrolysis Reactions

Hydrolysis under acidic conditions replaces chlorine atoms with hydroxyl groups:

Acetic Acid-Mediated Hydrolysis

Heating with acetic acid selectively replaces chlorine at position 4:

  • At 100°C : Forms 5,6-dichloropyridazin-3(2H)-one (63% yield) .

  • At 130°C : Higher temperature reduces yield to 3.7 g but accelerates reaction completion .

ConditionsProductYieldSource
HOAc, 100°C, 12 h5,6-dichloropyridazin-3(2H)-one63%
HOAc, 130°C, 2 h5,6-dichloropyridazin-3(2H)-one3.7 g

Catalytic Chlorination

Phosphorus oxychloride (POCl₃) with α-picoline as a catalyst enhances chlorination efficiency during synthesis :

CatalystReagentProductPuritySource
α-PicolinePOCl₃This compound>99%

Complex Formation

Dimethoxylation products (5 and 6 ) form a unique 1:1 molecular complex (mp 95–96°C) confirmed by thermal and X-ray analyses .

Key Reactivity Trends

  • Position 4 Reactivity : Most susceptible to nucleophilic attack due to electronic and steric factors .

  • Temperature Dependence : Higher temperatures favor hydrolysis but may reduce yields .

  • Regioselectivity : Methoxylation patterns depend on reagent stoichiometry .

Mechanism of Action

The mechanism of action of 3,4,6-Trichloropyridazine involves its reactivity due to the presence of chlorine atoms. These chlorine atoms can be substituted by various nucleophiles, leading to the formation of different derivatives. The compound can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Chlorinated Pyridazines

Structural and Reactivity Differences

The reactivity and applications of 3,4,6-trichloropyridazine are distinct from related chloropyridazines due to substitution patterns:

Compound Molecular Formula Substituent Positions Key Reactivity Applications
This compound C₄HCl₃N₂ 3, 4, 6 Selective amination at C4 due to electronic repulsion at C3/C6 ; cyclization with diols Antiviral agents, PET ligand intermediates
3,6-Dichloropyridazine C₄H₂Cl₂N₂ 3, 6 Reacts with nucleophiles (e.g., amines, thiols) at C4 Precursor for fused heterocycles (e.g., triazolopyridazines)
4-Bromo-3,6-dichloropyridazine C₄HBrCl₂N₂ 3, 4 (Br), 6 Faster thiol substitution at C4 compared to this compound Synthesis of benzoimidazolopyridazines
3-Chloro-6-hydrazinylpyridazine C₄H₅ClN₄ 3 (Cl), 6 (NHNH₂) Forms triazolopyridazines via cyclization Antibacterial and enzyme inhibitor candidates

Key Observations :

  • Substitution Selectivity : The 4-position in this compound is more reactive in amination due to reduced steric hindrance and favorable frontier orbital interactions, as shown by ab initio studies . In contrast, 3,6-dichloropyridazine undergoes nucleophilic attack at C4 because of the absence of a chlorine substituent at that position .
  • Synthetic Utility: this compound’s three chlorine atoms allow sequential substitution, enabling multi-step syntheses (e.g., PET ligand 8 via cyclization and Sonogashira coupling ). 4-Bromo-3,6-dichloropyridazine offers faster reaction kinetics in thiol substitutions due to bromine’s leaving group ability .

Biological Activity

3,4,6-Trichloropyridazine is a chlorinated derivative of pyridazine with the chemical formula C4_4HCl3_3N2_2 and CAS number 6082-66-2. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its diverse biological activities. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

Basic Characteristics

  • Molecular Weight : 183.42 g/mol
  • Physical State : Solid (white to light yellow powder)
  • Melting Point : 55.0 to 59.0 °C
  • Solubility : Soluble in methanol
  • Hazard Statements : Causes skin and eye irritation .

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC4_4HCl3_3N2_2
Molecular Weight183.42 g/mol
Melting Point55.0 - 59.0 °C
Boiling Point98 °C at 43 mmHg
SolubilityMethanol

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study showed that derivatives of trichloropyridazine possess herbicidal properties, making them suitable for agricultural applications . The compound's reactivity allows it to form derivatives that enhance its biological efficacy.

Inhibition Studies

In a recent investigation involving D-amino acid oxidase (DAAO), the cyclization of this compound demonstrated promising inhibitory effects on DAAO activity. The biodistribution studies in CD-1 mice revealed significant uptake in the liver and kidneys, suggesting potential therapeutic applications in neurological disorders where DAAO is implicated .

Table 2: Biological Activity Summary

Biological ActivityObservations
AntimicrobialEffective against various pathogens
HerbicidalSignificant herbicidal activity noted
DAAO InhibitionEffective inhibitor with notable biodistribution

Case Study 1: DAAO Inhibition

A study conducted on the biodistribution of a radiolabeled DAAO inhibitor derived from this compound demonstrated significant retention in liver and kidney tissues. The results indicated that the compound could be eliminated via both hepatobiliary and urinary pathways. The uptake was measured at different time intervals post-injection, showing a plateau in liver uptake at five minutes .

Table 3: Biodistribution Data

Time (min)Liver Uptake (%ID/g)Kidney Uptake (%ID/g)
5>5High
15PlateauModerate
30DecreasedModerate
60Further decreasedLow

Case Study 2: Herbicidal Activity

In agricultural research, derivatives of this compound were synthesized and tested for herbicidal properties. The results indicated that certain derivatives exhibited higher activity than traditional herbicides, suggesting a potential role in crop protection strategies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4,6-trichloropyridazine, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via ammonolysis of this compound. For example, heating this compound with concentrated ammonium hydroxide at 90°C for 1 hour yields 3,6-dichloropyridazin-4-amine with ~65% yield . Microwave-assisted synthesis techniques, as demonstrated for structurally similar pyridazines, can optimize reaction time and selectivity . Key factors affecting yield include temperature control, solvent choice (e.g., ethanol or aqueous ammonia), and stoichiometry of reagents. Purity is enhanced via recrystallization from water or ethanol .

Q. How can spectroscopic methods (e.g., IR, Raman, NMR) be used to characterize this compound and its derivatives?

  • Methodological Answer : Vibrational spectra (IR/Raman) provide insights into molecular symmetry and substituent effects. For this compound, experimental spectra in solvents like CCl₄ or CS₂ are compared with density functional theory (DFT) calculations (B3LYP/6-31G*) to assign vibrational modes. NMR (¹H/¹³C) resolves regioselectivity in substitution reactions: for example, NH protons in 3,6-dichloropyridazin-4-amine show distinct chemical shifts at δ 6.8–7.2 ppm . Depolarization ratios in Raman spectra further differentiate symmetric vs. asymmetric vibrations .

Advanced Research Questions

Q. How do computational methods (e.g., HF, MP2, DFT) compare in predicting the geometry and electronic properties of this compound?

  • Methodological Answer : Hartree-Fock (HF) methods underestimate bond lengths compared to MP2 or CCSD(T), which account for electron correlation. DFT (B3LYP/6-31G*) balances accuracy and computational cost, achieving <1% deviation in bond angles from X-ray data for related chloropyridazines. For example, the C-Cl bond length is calculated as 1.73 Å (DFT) vs. 1.71 Å (experimental) . Advanced studies use CCSD(T)/6-311G** for benchmarking .

Q. What strategies resolve contradictions in reported reaction yields for ammonolysis of this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 61% vs. 65% ) arise from variations in ammonia concentration, reaction time, and temperature. Systematic optimization via design of experiments (DoE) can identify critical parameters. For instance, increasing ammonia stoichiometry by 20% improves conversion rates, while prolonged heating (>7 hours) may degrade products . HPLC or GC-MS monitors side products like 3,4-dichloropyridazine .

Q. How can regioselectivity be controlled in substitution reactions of this compound?

  • Methodological Answer : The C-4 position is more reactive due to electron-withdrawing effects of adjacent chlorines. Mono-substitution at C-4 is achieved using mild nucleophiles (e.g., NH₃ at 0°C), while harsher conditions (e.g., 125°C in ethanol) promote bis-substitution at C-3 and C-6 . Computational Fukui indices predict electrophilic sites, guiding reagent design .

Q. What experimental and theoretical approaches elucidate tautomerism in this compound derivatives?

  • Methodological Answer : Tautomeric equilibria (e.g., keto-enol forms) are studied via ¹H NMR titration (DMSO-d₆) and UV-Vis spectroscopy. For example, protonation at N-2 shifts λₘₐₓ by 20 nm, indicating tautomer stabilization . DFT calculations (B3LYP/6-311++G**) model transition states and Gibbs free energy differences (<2 kcal/mol) between tautomers .

Q. Key Research Gaps and Future Directions

  • Ecotoxicity : No data exist on environmental persistence or bioaccumulation. Analogous chlorinated aromatics (e.g., trichlorobenzenes) suggest potential ecotoxicological risks, warranting OECD 301/302 biodegradation assays .
  • Advanced Functionalization : Multi-step syntheses (e.g., Pd-catalyzed cross-coupling) could diversify applications in medicinal chemistry .

Properties

IUPAC Name

3,4,6-trichloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3N2/c5-2-1-3(6)8-9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDQXQOPXOLCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209663
Record name 3,4,6-Trichloropyridazine
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Molecular Weight

183.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6082-66-2
Record name 3,4,6-Trichloropyridazine
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Record name 3,4,6-Trichloropyridazine
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Synthesis routes and methods I

Procedure details

44 g 3,6-dichloropyridazine and 22 g aluminium trichloride are heated to 140° C. At this temperature 10.6 l chlorine are piped into the reaction mixture over 4 hours. After cooling the product is extracted with toluene, washed with a 10% sodium chloride solution and distilled (bp=127-129° C.). 44.1 g of product are obtained.
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Synthesis routes and methods II

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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,4,6-Trichloropyridazine
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3,4,6-Trichloropyridazine

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